molecular formula C12H17FN4 B1474069 1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine CAS No. 927802-28-6

1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine

Cat. No.: B1474069
CAS No.: 927802-28-6
M. Wt: 236.29 g/mol
InChI Key: WRUMQACGXDEROY-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-fluoroindazole with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[3-(Dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression.

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine can be compared with other similar compounds, such as:

What sets this compound apart is its unique indazole scaffold, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-5-fluoroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4/c1-16(2)6-3-7-17-11-5-4-9(13)8-10(11)12(14)15-17/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUMQACGXDEROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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